2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
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Overview
Description
2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that features a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The reaction is often catalyzed by iodine or other Lewis acids in solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, utilizing microwave irradiation or other advanced techniques to enhance yield and reduce reaction time . The use of recyclable catalysts and green chemistry principles is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in an organic solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzothiazole moiety is known to interact with various biological targets, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzimidazoles: Structurally related and also known for their antimicrobial properties.
Uniqueness
2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C22H16BrClN2O2S |
---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C22H16BrClN2O2S/c1-11-15(21(28)19(23)12(2)20(11)24)10-25-13-7-8-14(17(27)9-13)22-26-16-5-3-4-6-18(16)29-22/h3-10,27-28H,1-2H3 |
InChI Key |
XLVXFWRSTJUAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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